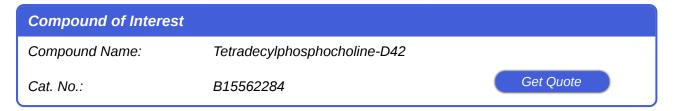


Tetradecylphosphocholine-D42: A Technical Guide for Researchers and Drug Development Professionals

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An in-depth guide to the properties, suppliers, and applications of the deuterated lipid, **Tetradecylphosphocholine-D42**, a critical internal standard for mass spectrometry-based lipidomics.

This technical guide provides comprehensive information on **Tetradecylphosphocholine-D42**, a deuterated form of myristoyl lysophosphatidylcholine. It is intended for researchers, scientists, and drug development professionals who utilize advanced analytical techniques in lipidomics and related fields. This document covers key chemical and physical properties, a list of known manufacturers and suppliers, and delves into its primary application as an internal standard in liquid chromatography-mass spectrometry (LC-MS). Furthermore, it explores the broader biological significance of lysophosphatidylcholines (LPCs) by detailing relevant signaling pathways and providing an exemplary experimental protocol for its use.

Core Compound Information

Tetradecylphosphocholine-D42 is a synthetic, stable isotope-labeled version of 1-tetradecyl-sn-glycero-3-phosphocholine. The "D42" designation indicates that 42 hydrogen atoms in the molecule have been replaced with deuterium. This high level of deuteration makes it an ideal internal standard for mass spectrometry applications, as its chemical behavior is nearly identical to its non-deuterated (endogenous) counterpart, but its increased mass allows it to be clearly distinguished.



The primary CAS number for the deuterated form is 869638-98-2.[1][2][3][4][5] The CAS number for the unlabeled, or "light," version of tetradecylphosphocholine is 77733-28-9.[6][7][8]

Chemical and Physical Properties

A summary of the key quantitative data for **Tetradecylphosphocholine-D42** is presented below. These values are compiled from various supplier specifications and may vary slightly between batches.

Property	Value	Source
Molecular Formula	C19D42NO4P	[2][4]
Molecular Weight	421.77 g/mol	[3]
Purity	≥90% - ≥99% (by HPLC)	[2][4][6]
Isotopic Enrichment	98 atom % D	[1][3]
Appearance	White crystalline powder/solid	[8]
Critical Micelle Concentration (CMC)	~0.12 mM in H ₂ O	[2]
Solubility	Soluble in water (≥1%) and ethanol	[4]
Storage Conditions	Store at room temperature or -20°C, protected from light	[1][7][8]

Manufacturers and Suppliers

Tetradecylphosphocholine-D42 is available from a number of specialized chemical suppliers that focus on stable isotope-labeled compounds and lipids for research purposes. The following table lists some of the known suppliers.



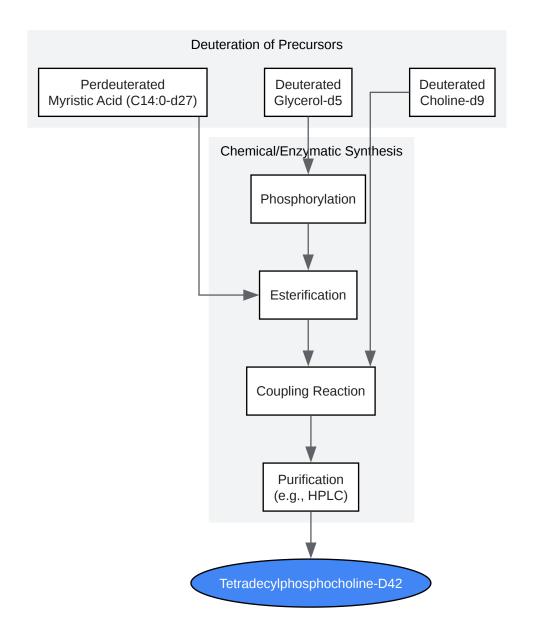
Supplier	Product Number (Example)	Noted Purity/Form
CDN Isotopes	D-5885	98 atom % D
LGC Standards (TRC)	T292644	Neat
Anatrace	F312D	≥ 90% pure by HPLC
Calibre Scientific (Molecular Dimensions)	MD-F312D-500	Anagrade purity
CymitQuimica	3U-D5885	-
Isotope Solutions	-	-
BOC Sciences	BL-M001244 (unlabeled)	>99% (for unlabeled)
Santa Cruz Biotechnology	sc-220199 (unlabeled)	≥99% (for unlabeled)
Biosynth	FT172201 (unlabeled)	-

Note: This list is not exhaustive and availability may vary. Researchers should contact suppliers directly for current stock and pricing information.

Synthesis and Production

The synthesis of deuterated lipids like **Tetradecylphosphocholine-D42** is a multi-step process that requires specialized expertise. While specific proprietary methods may vary between manufacturers, a general synthetic workflow can be conceptualized. The process typically involves the deuteration of precursor molecules, followed by chemical or enzymatic assembly.





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A generalized workflow for the synthesis of **Tetradecylphosphocholine-D42**.

Biological Significance of Lysophosphatidylcholines

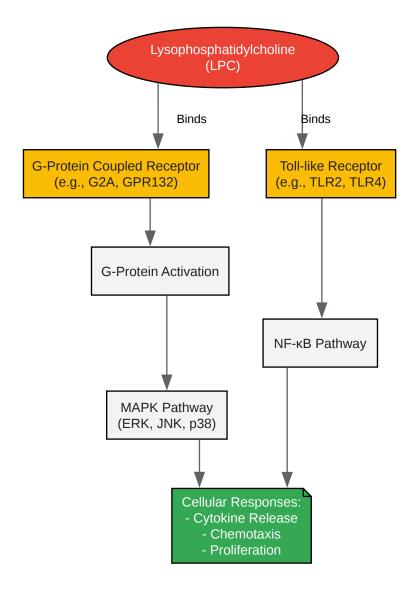
Lysophosphatidylcholines (LPCs) are not merely metabolic intermediates in phospholipid turnover; they are bioactive signaling molecules involved in a wide range of physiological and pathological processes. LPCs are generated from phosphatidylcholine through the action of phospholipase A2 (PLA2). They can influence cellular behavior by binding to specific G-protein



coupled receptors (GPCRs) and Toll-like receptors (TLRs), or by modulating membrane properties.

Key Signaling Pathways Involving LPCs

LPCs have been shown to activate several downstream signaling cascades, contributing to inflammation, immune cell migration, and cellular stress responses. The diagrams below illustrate some of the key pathways.

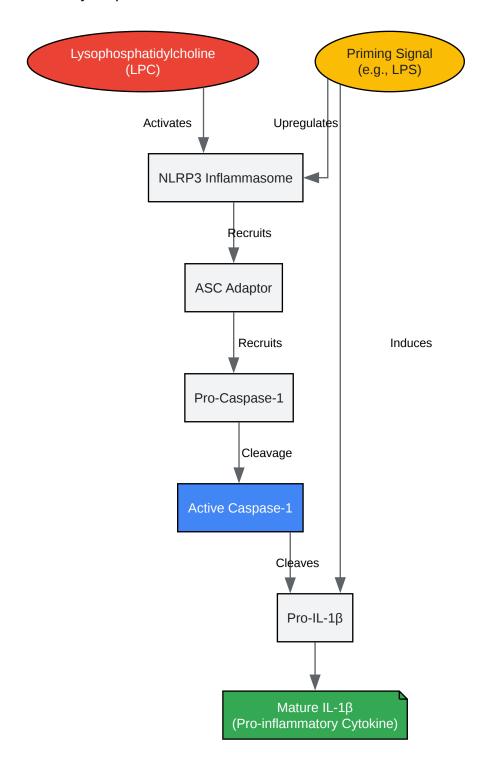


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LPC signaling through GPCR and TLR pathways.



Another critical role of LPC is in the activation of the inflammasome, a multi-protein complex that triggers inflammatory responses.



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LPC-mediated activation of the NLRP3 inflammasome.



Experimental Protocols: Application in Lipidomics

The primary application of **Tetradecylphosphocholine-D42** is as an internal standard for the quantification of LPCs and other lipid species in complex biological samples using LC-MS/MS. Its stable isotope-labeled nature allows for correction of variations in sample extraction, processing, and instrument response.

Detailed Methodology: Untargeted Lipidomics of Human Plasma

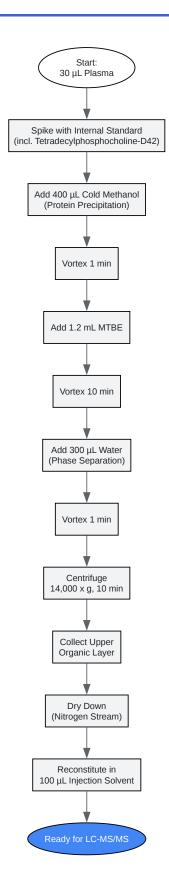
The following protocol is a representative example of how **Tetradecylphosphocholine-D42** can be incorporated into an untargeted lipidomics workflow. This protocol is adapted from established methods for lipid extraction and analysis.

- 1. Sample Preparation and Lipid Extraction (MTBE Method)
- Objective: To extract lipids from plasma while minimizing contamination and degradation.
- Materials:
 - Human plasma (collected with EDTA)
 - Tetradecylphosphocholine-D42 stock solution (e.g., 1 mg/mL in methanol)
 - Avanti EquiSPLASH® LIPIDOMIX® or similar internal standard mixture
 - Methanol (HPLC grade, cold)
 - Methyl-tert-butyl ether (MTBE, HPLC grade)
 - Water (LC-MS grade)
 - 2 mL microcentrifuge tubes
 - Glass vials for sample collection
- Procedure:



- Thaw frozen plasma samples on ice.
- To a 2 mL microcentrifuge tube, add 30 μL of plasma.
- Spike the sample by adding a known amount of the Tetradecylphosphocholine-D42 stock solution and/or a commercial lipid internal standard mix. A typical spiking volume is 5-10 μL. This step is critical for accurate quantification.
- Add 400 μL of cold methanol to the tube. Vortex for 1 minute to precipitate proteins.
- Add 1.2 mL of MTBE. Vortex vigorously for 10 minutes at 4°C.
- Add 300 μL of LC-MS grade water to induce phase separation. Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully collect the upper organic layer (~1 mL), which contains the lipids, and transfer to a new glass vial.
- Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried lipid film in 100 μ L of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).





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